molecular formula C20H28N2O4 B2964126 6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane CAS No. 147610-86-4

6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane

Cat. No.: B2964126
CAS No.: 147610-86-4
M. Wt: 360.454
InChI Key: UPDBESNSYKELHD-UHFFFAOYSA-N
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Description

6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane is a spirocyclic compound featuring a bicyclic core comprising a six-membered azaspiro ring fused to a three-membered cyclopropane-like ring. The molecule is distinguished by two orthogonal protecting groups: a benzyloxycarbonyl (Z) group and a tert-butoxycarbonyl (Boc) group. These groups are critical for selective deprotection in multi-step organic syntheses, particularly in peptide and heterocyclic chemistry. The Boc group provides acid-labile protection, while the Z group is cleaved via hydrogenolysis, enabling sequential functionalization .

Properties

IUPAC Name

benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-azaspiro[2.5]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4/c1-19(2,3)26-17(23)21-16-13-20(16)9-11-22(12-10-20)18(24)25-14-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDBESNSYKELHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC12CCN(CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the protective groups. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Protective Groups: The benzyloxycarbonyl and tert-butoxycarbonyl groups are introduced using standard protection techniques, such as the reaction with benzyl chloroformate and tert-butyl chloroformate, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove protective groups or modify the spirocyclic core.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can lead to the removal of protective groups, yielding the free amine.

Scientific Research Applications

6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The protective groups can be selectively removed under specific conditions, allowing for controlled release of the active compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of Comparable Spiro Compounds

Spirocyclic compounds with nitrogen or oxygen heteroatoms exhibit diverse reactivities and applications. Below is a comparative analysis of structurally related compounds:

Compound Name CAS No. Molecular Formula Functional Groups Key Properties
6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane N/A C₂₀H₂₇N₃O₅ Boc-protected amine, Z-protected amine Dual orthogonal protection; acid/base-sensitive; spiro strain enhances reactivity
(S)-6-(Benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid 1539277-98-9 C₁₆H₁₉NO₄ Z-protected amine, carboxylic acid Water solubility due to -COOH; chiral center at C1
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate 147804-30-6 C₁₂H₁₉NO₃ Boc-protected amine, ether oxygen Reduced basicity due to oxa-substitution; hydrolytically stable
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane N/A Varies Benzothiazole, dimethylaminophenyl, ketone Fluorescent properties; used in organic electronics

Stability and Degradation

  • Boc Group : Stable under basic conditions but cleaved by trifluoroacetic acid (TFA).
  • Z Group: Resistant to acids but cleaved by hydrogenolysis (H₂/Pd-C). This dual stability is absent in analogs like CAS 147804-30-6, which lacks acid-labile protection .

Biological Activity

6-Benzyloxycarbonyl-1-(tert-butoxycarbonyl) amino-6-azaspiro[2.5]octane, also known as tert-butyl 1-(((benzyloxy)carbonyl)amino)-6-azaspiro[2.5]octane-6-carboxylate, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, supported by relevant data tables, case studies, and research findings.

PropertyValue
Molecular FormulaC20H28N2O4
Molecular Weight360.46 g/mol
Purity97%
IUPAC Nametert-butyl 1-(((benzyloxy)carbonyl)amino)-6-azaspiro[2.5]octane-6-carboxylate
CAS Number1239852-32-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's structure allows it to act as a modulator in several biochemical processes.

Antioxidant Activity

Research has shown that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have demonstrated that certain azaspiro compounds can quench free radicals and protect against oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Case Studies

  • Neuroprotective Effects
    • A study investigated the neuroprotective potential of azaspiro compounds against oxidative stress induced by tert-butyl hydroperoxide (tBHP) in human neuroblastoma cells (SH-SY5Y). The results indicated that treatment with these compounds significantly reduced cell death and restored mitochondrial membrane potential, suggesting a protective mechanism against apoptosis .
  • Cancer Research
    • Another study focused on the effects of azaspiro derivatives on cancer cell lines. The findings revealed that these compounds could inhibit cell proliferation and induce apoptosis in various cancer types through the modulation of apoptotic pathways .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Cell Viability : In vitro assays showed that concentrations ranging from 2.5 to 5 µmol/l significantly improved cell viability in models of oxidative stress .
  • Apoptotic Markers : The compound was found to modulate the expression of critical apoptotic markers such as Bcl-2 family proteins and caspases, indicating its role in regulating programmed cell death .

Q & A

Q. What synthetic strategies are employed for constructing the 6-azaspiro[2.5]octane core in this compound?

The 6-azaspiro[2.5]octane scaffold is typically synthesized via cyclization reactions involving carbonyl or amine intermediates. For example, spirocyclic systems can be formed using 2-oxa-spiro[3.4]octane-1,3-dione derivatives as precursors, reacting with amines or benzothiazol-imine analogs to generate fused rings . Key steps include:

  • Protection of amino groups : The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are introduced to prevent unwanted side reactions during cyclization.
  • Ring-closing methodologies : Use of nucleophilic attack or [1,3]-dipolar cycloaddition to form the spirocyclic structure.
  • Validation : Melting point analysis, IR spectroscopy (to confirm Boc/Cbz groups via C=O stretching at ~1680–1720 cm⁻¹), and elemental analysis are critical for verifying purity .

Q. How do Boc and Cbz protecting groups influence the stability and reactivity of this compound?

  • Boc group : Provides steric shielding for the amino group, enhancing stability under acidic conditions (e.g., during peptide coupling). It is typically removed using trifluoroacetic acid (TFA) or HCl in dioxane .
  • Cbz group : Offers orthogonal protection, removable via catalytic hydrogenation (H₂/Pd-C). Its electron-withdrawing nature slightly activates the amine for nucleophilic reactions.
  • Compatibility : These groups are selected for their compatibility with spirocyclic systems, as evidenced by their use in structurally related azaspiro compounds (e.g., tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate) .

Advanced Research Questions

Q. What analytical contradictions arise when characterizing this compound, and how are they resolved?

Discrepancies between elemental analysis and spectroscopic data are common. For instance:

  • Elemental analysis may indicate impurities due to hygroscopicity or residual solvents, while NMR (e.g., ¹³C NMR) confirms the Boc/Cbz groups via characteristic tert-butyl (~28 ppm) and benzyl (~70 ppm) signals.
  • IR vs. UV-Vis : IR confirms functional groups, but UV-Vis (e.g., λmax ~270 nm for benzothiazole analogs) may reveal unexpected π→π* transitions from byproducts . Resolution involves cross-validating with high-resolution mass spectrometry (HRMS) and repeating syntheses under anhydrous conditions.

Q. How does the stereochemistry of the spiro center impact its utility in drug discovery?

The spiro[2.5]octane system introduces conformational rigidity, which can enhance binding affinity to biological targets. For example:

  • Enantiomeric purity : The (2S)-configured analog (similar to RCSB PDB ligand 6TA) shows distinct interactions with enzyme active sites due to spatial alignment of the Cbz and Boc groups .
  • Structure-activity relationships (SAR) : Modifying substituents on the benzothiazole ring (as in related spiro compounds) alters solubility and target engagement .

Q. What methodologies optimize the removal of Boc/Cbz groups without degrading the spirocyclic core?

  • Boc deprotection : Use TFA in dichloromethane (DCM) at 0°C to minimize acid-induced ring-opening.
  • Cbz deprotection : Hydrogenolysis with 10% Pd/C under H₂ (1 atm) in ethanol achieves selective removal without affecting the spiro ring .
  • Validation : Post-deprotection, LC-MS and ¹H NMR monitor for byproducts like tert-butanol or benzyl alcohol.

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